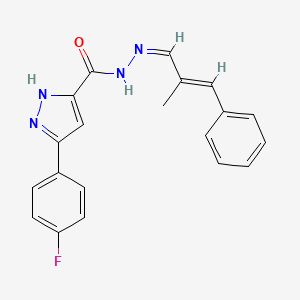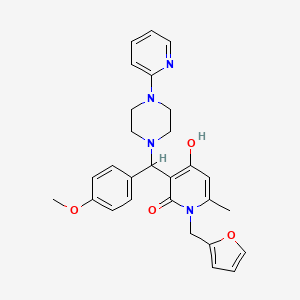
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AMPP and has been found to have various biochemical and physiological effects.
Wirkmechanismus
AMPP inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. Inhibition of GSK-3β has been found to have various therapeutic effects, including the promotion of neurogenesis, the reduction of amyloid beta production, and the improvement of insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its inhibition of GSK-3β, AMPP has been found to have various other biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AMPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which allows for easy access to intracellular targets. It also has a high binding affinity for GSK-3β, which allows for potent inhibition of the enzyme at low concentrations. However, AMPP also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare solutions for experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on AMPP. One area of research could focus on the development of more soluble derivatives of AMPP, which would make it easier to prepare solutions for experiments. Another area of research could focus on the development of more potent inhibitors of GSK-3β, which could have greater therapeutic potential for various diseases. Finally, research could focus on the in vivo effects of AMPP, which could provide insight into its potential therapeutic uses.
Synthesemethoden
The synthesis of AMPP involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with phosgene to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
AMPP has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). This enzyme is involved in various cellular processes, including the regulation of glycogen synthesis, cell proliferation, and apoptosis. Inhibition of GSK-3β has been found to have potential therapeutic effects for various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
IUPAC Name |
5-amino-1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-17-12(14)8-11(16-17)13(18)15-9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYOFQAAOWMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)
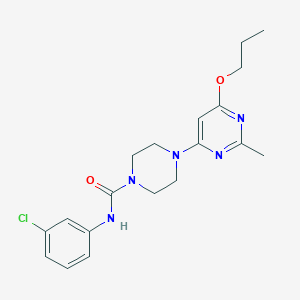
![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

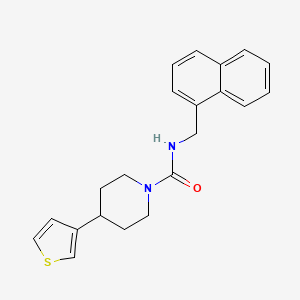

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)
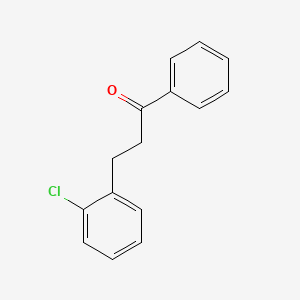
![2-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2437801.png)
